molecular formula C19H29N7O2 B6053470 N,N-diethyl-2-[4-[2-(2-pyrazol-1-ylethyl)piperidine-1-carbonyl]triazol-1-yl]acetamide

N,N-diethyl-2-[4-[2-(2-pyrazol-1-ylethyl)piperidine-1-carbonyl]triazol-1-yl]acetamide

Cat. No.: B6053470
M. Wt: 387.5 g/mol
InChI Key: XYEYQZRAOUKJPO-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[4-[2-(2-pyrazol-1-ylethyl)piperidine-1-carbonyl]triazol-1-yl]acetamide is a complex organic compound that features a combination of pyrazole, piperidine, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[4-[2-(2-pyrazol-1-ylethyl)piperidine-1-carbonyl]triazol-1-yl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Synthesis of the Piperidine Derivative: The piperidine ring is often prepared via the hydrogenation of pyridine or through cyclization reactions involving amines and aldehydes.

    Coupling of Pyrazole and Piperidine: The pyrazole derivative is then coupled with the piperidine derivative using a suitable coupling agent such as carbodiimides.

    Formation of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.

    Final Coupling and Acetylation: The final step involves coupling the triazole derivative with the piperidine-pyrazole intermediate and subsequent acetylation to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[4-[2-(2-pyrazol-1-ylethyl)piperidine-1-carbonyl]triazol-1-yl]acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and triazole moieties, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N-diethyl-2-[4-[2-(2-pyrazol-1-ylethyl)piperidine-1-carbonyl]triazol-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of pyrazole, piperidine, and triazole moieties with biological targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[4-[2-(2-pyrazol-1-ylethyl)piperidine-1-carbonyl]triazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-[4-[2-(2-pyrazol-1-ylethyl)piperidine-1-carbonyl]triazol-1-yl]acetamide: shares similarities with other compounds containing pyrazole, piperidine, and triazole moieties.

    This compound: is unique due to its specific combination of these moieties and the resulting chemical properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential applications in various fields of scientific research. Its structure allows for diverse reactivity and interaction with biological targets, making it a valuable compound for further study.

Properties

IUPAC Name

N,N-diethyl-2-[4-[2-(2-pyrazol-1-ylethyl)piperidine-1-carbonyl]triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N7O2/c1-3-23(4-2)18(27)15-25-14-17(21-22-25)19(28)26-12-6-5-8-16(26)9-13-24-11-7-10-20-24/h7,10-11,14,16H,3-6,8-9,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEYQZRAOUKJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(N=N1)C(=O)N2CCCCC2CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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